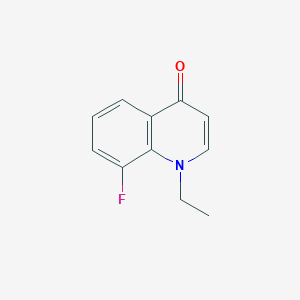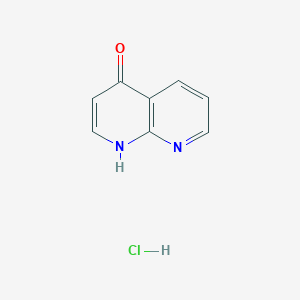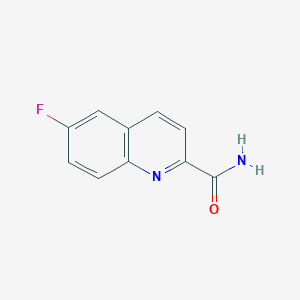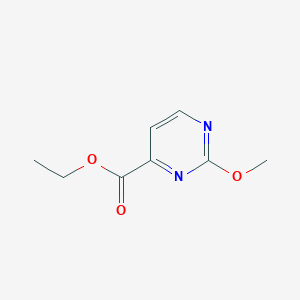
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine est un composé chimique appartenant à la classe des dérivés de l'indane. Il se caractérise par la présence d'un atome de chlore en position 7, d'un groupe méthyle en position 4 et d'un groupe amine en position 1 du système cyclique de l'indane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la préparation de la 7-chloro-4-méthylindanone.
Réduction : Le groupe cétone de la 7-chloro-4-méthylindanone est réduit pour former la 7-chloro-4-méthyl-2,3-dihydro-1H-indène-1-ol.
Amination : Le groupe hydroxyle de la 7-chloro-4-méthyl-2,3-dihydro-1H-indène-1-ol est ensuite converti en groupe amine par une réaction d'amination appropriée, conduisant à la formation de la 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine.
Méthodes de production industrielle : La production industrielle de la 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend généralement l'utilisation de catalyseurs efficaces, de températures de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : La 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le composé peut être réduit pour former le chlorhydrate de 7-chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Produits principaux :
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de chlorhydrate de 7-chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine.
Substitution : Formation de dérivés indaniques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêtée pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisée dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les résines.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Composés similaires :
7-Chloro-4-méthylindanone : Un précurseur dans la synthèse de la 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine.
7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-ol : Un intermédiaire dans le processus de synthèse.
Chlorhydrate de 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine : Une forme réduite du composé.
Unicité : La 7-Chloro-4-méthyl-2,3-dihydro-1H-indène-1-amine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
7-Chloro-4-methylindanone: A precursor in the synthesis of 7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine.
7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: An intermediate in the synthesis process.
This compound hydrochloride: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
7-chloro-4-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,9H,3,5,12H2,1H3 |
Clé InChI |
NOBYMPPSMTVMLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(C2=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)









![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)

![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

